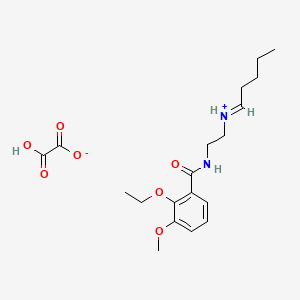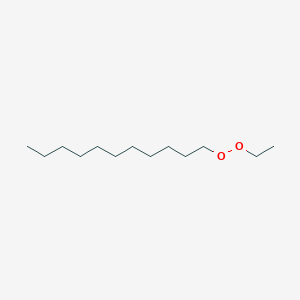
1-Ethylperoxyundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylperoxyundecane is an organic compound that belongs to the class of peroxides Peroxides are characterized by the presence of an oxygen-oxygen single bond
Méthodes De Préparation
The synthesis of 1-Ethylperoxyundecane typically involves the reaction of undecane with ethyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Ethylperoxyundecane undergoes several types of chemical reactions, including:
Oxidation: The peroxide bond can be cleaved to form radicals, which can further react with other molecules.
Reduction: The compound can be reduced to form alcohols or ethers.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. Major products formed from these reactions include alcohols, ethers, and substituted peroxides.
Applications De Recherche Scientifique
1-Ethylperoxyundecane has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions.
Biology: It is studied for its potential role in oxidative stress and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the synthesis of various organic compounds and as a bleaching agent in the textile industry.
Mécanisme D'action
The mechanism of action of 1-Ethylperoxyundecane involves the generation of free radicals through the cleavage of the peroxide bond. These radicals can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative damage. The pathways involved in these interactions are complex and depend on the specific cellular context.
Comparaison Avec Des Composés Similaires
1-Ethylperoxyundecane can be compared with other peroxides, such as hydrogen peroxide and tert-butyl hydroperoxide. While all these compounds generate free radicals, this compound is unique due to its longer alkyl chain, which can influence its reactivity and solubility. Similar compounds include:
Hydrogen peroxide: A simple peroxide with broad applications in disinfection and bleaching.
Tert-butyl hydroperoxide: A commonly used organic peroxide in synthetic chemistry.
Propriétés
Formule moléculaire |
C13H28O2 |
|---|---|
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1-ethylperoxyundecane |
InChI |
InChI=1S/C13H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-14-4-2/h3-13H2,1-2H3 |
Clé InChI |
MUYAHFQMTDMGCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


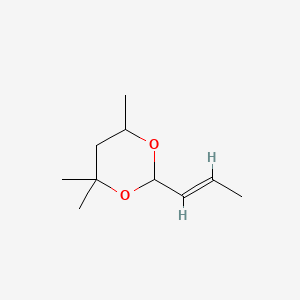
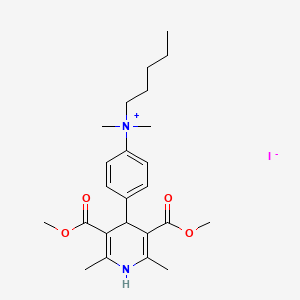
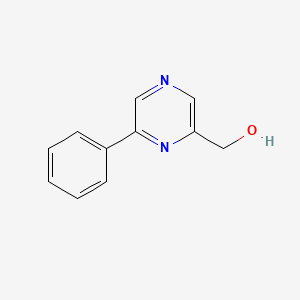
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
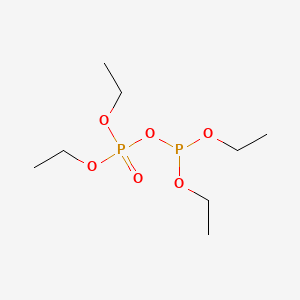
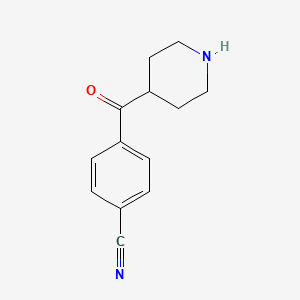


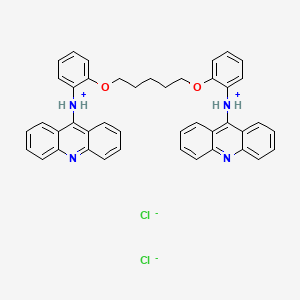
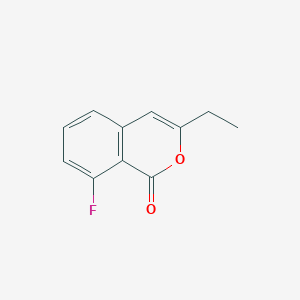

![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
